molecular formula C10H14N5O8P B7909247 CID 6804

CID 6804

Cat. No. B7909247
M. Wt: 363.22 g/mol
InChI Key: RQFCJASXJCIDSX-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 6804 is a useful research compound. Its molecular formula is C10H14N5O8P and its molecular weight is 363.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 6804 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 6804 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function

    CID techniques offer precise control over protein function with excellent spatiotemporal resolution. This approach has primarily been applied to study signal transductions and has extended to elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Gene Editing

    Engineered PROTAC-CID platforms enable inducible gene regulation and editing, allowing fine-tuning of gene expression and multiplex biological signals. This innovation has potential applications in human cells and mice (Ma et al., 2023).

  • Photocaged-Photocleavable CID for Protein Localization

    A novel chemical inducer of protein dimerization can be rapidly turned on and off using light, enabling control of cellular processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology

    CID has been instrumental in understanding complex cellular processes, particularly in the context of lipid second messengers and small GTPases. It provides insights into the signaling paradox and offers improved specificity and versatility (DeRose, Miyamoto, & Inoue, 2013).

  • Synthesis and Activity of CID Ligands

    The development of synthetic compounds for CID has broad implications for studying intracellular signaling and potential applications in therapies (Keenan et al., 1998).

  • Chemically Inducible Heterotrimerization System

    A novel CIT system based on split FRB or FKBP enables new types of protein manipulation in live cells. This expands the chemogenetics toolbox for addressing complex cell biology questions (Wu et al., 2020).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFCJASXJCIDSX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6804

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.